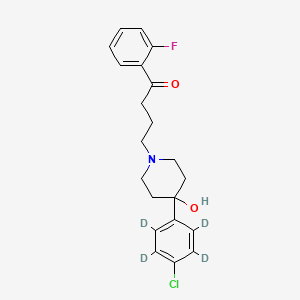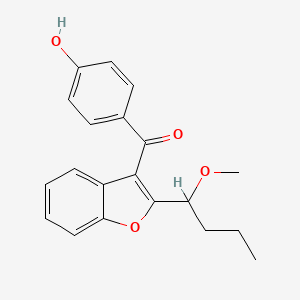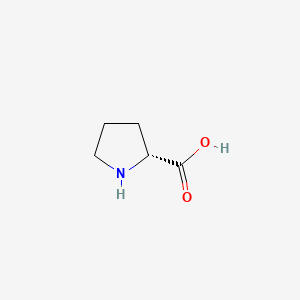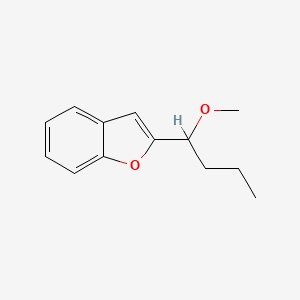![molecular formula C82H115N23O27S3 B589460 (1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37,50-bis(2-hydroxy-2-iminoethyl)-25-(hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-41,47,70-trimethyl-16-(2-methylpropyl)-8-oxo-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid CAS No. 132268-38-3](/img/structure/B589460.png)
(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37,50-bis(2-hydroxy-2-iminoethyl)-25-(hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-41,47,70-trimethyl-16-(2-methylpropyl)-8-oxo-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37,50-bis(2-hydroxy-2-iminoethyl)-25-(hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-41,47,70-trimethyl-16-(2-methylpropyl)-8-oxo-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid is a lantibiotic, a class of ribosomally synthesized and post-translationally modified peptides. It is produced by certain strains of Streptomyces bacteria and is known for its antimicrobial properties. This compound contains 19 amino acids, including unique modifications such as lanthionine and methyllanthionine bridges, which contribute to its stability and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37,50-bis(2-hydroxy-2-iminoethyl)-25-(hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-41,47,70-trimethyl-16-(2-methylpropyl)-8-oxo-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid is synthesized through a series of enzymatic reactions that involve the dehydration of serine and threonine residues, followed by the formation of thioether cross-links. The precursor peptide undergoes post-translational modifications to form the mature lantibiotic . The biosynthetic gene cluster responsible for these modifications has been identified and can be expressed in heterologous hosts like Escherichia coli to produce duramycin C .
Industrial Production Methods
Industrial production of duramycin C involves the fermentation of Streptomyces strains under controlled conditions. The fermentation broth is then subjected to purification processes, including chromatography, to isolate the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37,50-bis(2-hydroxy-2-iminoethyl)-25-(hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-41,47,70-trimethyl-16-(2-methylpropyl)-8-oxo-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxylation of aspartate residues.
Reduction: The reduction of disulfide bonds.
Substitution: The formation of thioether bonds between cysteine and dehydrated amino acids
Common Reagents and Conditions
Common reagents used in the synthesis and modification of duramycin C include:
α-Ketoglutarate: Used in the hydroxylation of aspartate residues.
Iron(II) ions: Act as cofactors in enzymatic reactions.
Ammonium formate: Used in separation processes
Major Products Formed
The major products formed from these reactions include the mature duramycin C molecule with its characteristic thioether cross-links and hydroxylated aspartate residues .
Aplicaciones Científicas De Investigación
(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37,50-bis(2-hydroxy-2-iminoethyl)-25-(hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-41,47,70-trimethyl-16-(2-methylpropyl)-8-oxo-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid has a wide range of scientific research applications:
Mecanismo De Acción
(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37,50-bis(2-hydroxy-2-iminoethyl)-25-(hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-41,47,70-trimethyl-16-(2-methylpropyl)-8-oxo-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid exerts its effects by binding specifically to phosphatidylethanolamine (PE) in cell membranes. This binding alters the biophysical properties of the membrane, leading to changes in ion channel function and membrane permeability . The molecular targets of duramycin C include PE and associated membrane proteins, which are involved in various cellular processes .
Comparación Con Compuestos Similares
(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37,50-bis(2-hydroxy-2-iminoethyl)-25-(hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-41,47,70-trimethyl-16-(2-methylpropyl)-8-oxo-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid is structurally and functionally similar to other lantibiotics such as:
Duramycin: Shares a similar structure but differs in specific amino acid residues.
Cinnamycin: Another lantibiotic with similar PE-binding properties.
Duramycin B: A closely related analog with slight variations in amino acid composition.
This compound is unique due to its specific amino acid modifications and its high affinity for PE, making it a valuable tool in both research and therapeutic applications .
Propiedades
Número CAS |
132268-38-3 |
|---|---|
Fórmula molecular |
C82H115N23O27S3 |
Peso molecular |
1951.136 |
InChI |
InChI=1S/C82H115N23O27S3/c1-35(2)21-46-70(118)102-62-38(5)135-34-55-75(123)97-51(72(120)94-47(22-39-15-17-41(107)18-16-39)67(115)89-29-60(111)105-20-10-14-56(105)77(125)95-46)27-86-19-9-8-13-45(81(129)130)92-79(127)61-37(4)134-31-43(83)66(114)90-36(3)65(113)93-50(25-58(85)109)69(117)99-53(74(122)101-55)32-133-33-54(76(124)104-63(64(112)82(131)132)78(126)88-28-59(110)91-49(24-57(84)108)71(119)103-61)100-73(121)52(30-106)98-68(116)48(96-80(62)128)23-40-26-87-44-12-7-6-11-42(40)44/h6-7,11-12,15-18,26,35-38,43,45-56,61-64,86-87,106-107,112H,8-10,13-14,19-25,27-34,83H2,1-5H3,(H2,84,108)(H2,85,109)(H,88,126)(H,89,115)(H,90,114)(H,91,110)(H,92,127)(H,93,113)(H,94,120)(H,95,125)(H,96,128)(H,97,123)(H,98,116)(H,99,117)(H,100,121)(H,101,122)(H,102,118)(H,103,119)(H,104,124)(H,129,130)(H,131,132)/t36-,37-,38-,43-,45-,46-,47-,48-,49-,50-,51-,52-,53+,54-,55-,56-,61+,62+,63-,64+/m0/s1 |
Clave InChI |
KRKLISUEFJLJGP-RSISPAPISA-N |
SMILES |
CC1C2C(=NC(C(=NC(C(=NC3CSCC4C(=NC(CS1)C(=NC(CNCCCCC(N=C(C(C(SCC(C(=NC(C(=NC(C(=N4)O)CC(=N)O)O)C)O)N)C)N=C(C(N=C(CN=C(C(N=C3O)C(C(=O)O)O)O)O)CC(=N)O)O)O)C(=O)O)C(=NC(C(=NCC(=O)N5CCCC5C(=NC(C(=N2)O)CC(C)C)O)O)CC6=CC=C(C=C6)O)O)O)O)O)CO)O)CC7=CNC8=CC=CC=C87)O |
Sinónimos |
duramycin C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Allyl(2-propyn-1-yl)amino]acetonitrile](/img/structure/B589381.png)



![Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone](/img/structure/B589391.png)



